molecular formula C10H12O3S B8418347 4-(2-Methoxy-ethylsulfanyl)-benzoic acid

4-(2-Methoxy-ethylsulfanyl)-benzoic acid

Cat. No. B8418347
M. Wt: 212.27 g/mol
InChI Key: CRBWYUQIQBYZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-ethylsulfanyl)-benzoic acid is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxy-ethylsulfanyl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-ethylsulfanyl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

4-(2-methoxyethylsulfanyl)benzoic acid

InChI

InChI=1S/C10H12O3S/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

CRBWYUQIQBYZOP-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(2-Hydroxy-ethylsulfanyl)-benzoic acid (7 g, 0.0352 mol) in DMF (140 mL) was added Sodium hydride (4.2 g, 0.088 mmol) at 5-10° C. under nitrogen atmosphere. Reaction mixture was stirred for 15 min at 25-30° C. and then Methyl iodide (6.6 mL, 0.1057mol) was added to at 10-15° C. Stirring continued for 3 hr after removing cooling. Reaction mixture was then quenched in aqueous NaOH solution and stirred for 30 min. Aqueous layer was washed with ethyl acetate (200 mL). Aqueous layer was then acidified using dil.HCl. Product obtained was filtered which on drying afforded 4.5 g of desired product in 60% yield.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Yield
60%

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